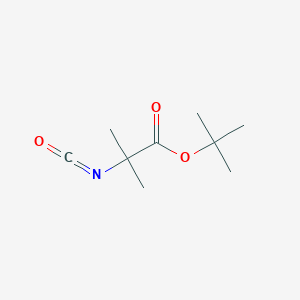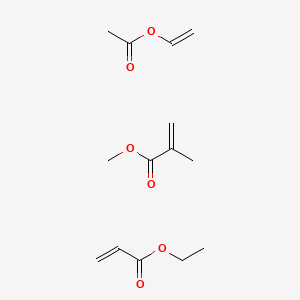
2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate is a compound that belongs to the family of acrylates and methacrylates. These compounds are esters derived from acrylic acid and methacrylic acid, which contain vinyl groups that are double-bonded carbon atoms directly attached to the carbonyl carbon of the ester group. This structure makes them highly reactive and versatile in various applications, including polymerization and copolymerization processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate typically involves radical polymerization methods. One common approach is the cobalt-mediated radical polymerization in a packed column system. This method allows for the simultaneous control of molecular weight, separation, and purification of the copolymers . The reaction proceeds with first-order kinetics with respect to the monomers, and the molecular weight distribution is relatively narrow.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of free radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane . The process is designed to ensure high purity and yield of the copolymers, which are essential for their application in various industries.
化学反应分析
Types of Reactions
2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate undergoes several types of chemical reactions, including:
Polymerization: The compound can polymerize through radical polymerization, forming high molecular weight polymers.
Copolymerization: It can copolymerize with other monomers such as styrene, butadiene, and vinyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators like AIBN and cobalt (II) acetylacetonate (Co(acac)2). The reactions are typically carried out in solvents such as benzene or acetonitrile under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions are high molecular weight polymers and copolymers with well-defined structures and properties. These products are used in various applications, including coatings, adhesives, and biomedical devices .
科学研究应用
2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate involves the polymerization of its vinyl groups. The double bonds in the vinyl groups react with radical initiators to form long polymer chains. This process is facilitated by the presence of catalysts such as cobalt (II) acetylacetonate, which helps control the molecular weight and distribution of the polymers .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate include:
- Methyl Acrylate
- Ethyl Acrylate
- Butyl Acrylate
- 2-Ethylhexyl Acrylate
- Vinyl Acetate
- Methyl Methacrylate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties derived from its constituent monomers. This combination allows for the synthesis of copolymers with tailored properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
25767-84-4 |
|---|---|
分子式 |
C14H22O6 |
分子量 |
286.32 g/mol |
IUPAC 名称 |
ethenyl acetate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/2C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3-6-4(2)5/h1H2,2-3H3;3H,1,4H2,2H3;3H,1H2,2H3 |
InChI 键 |
POBJTXBGYJAJGT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C |
相关CAS编号 |
25767-84-4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
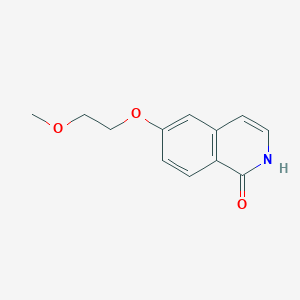
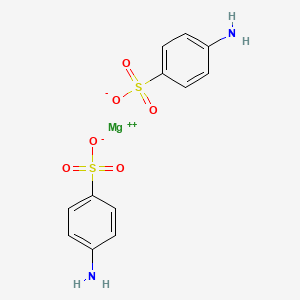
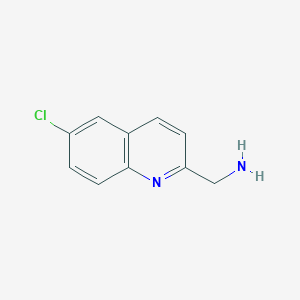
![1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene](/img/structure/B8688101.png)
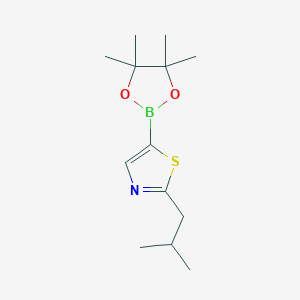
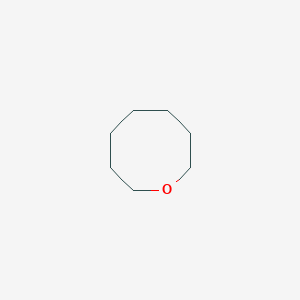
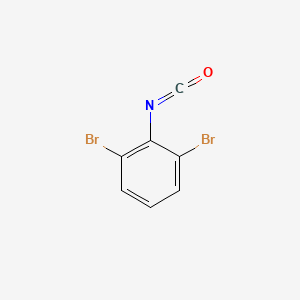
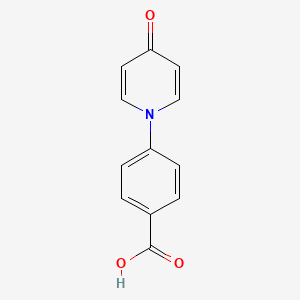
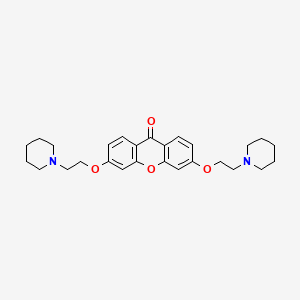
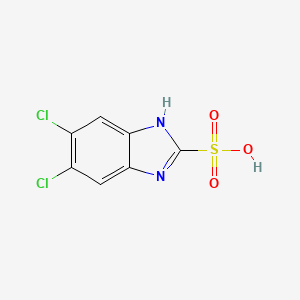
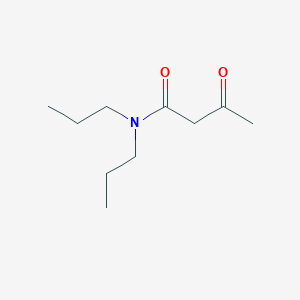

![Methyl 2-(chloromethyl)benzo[d]oxazole-4-carboxylate](/img/structure/B8688161.png)
